Direct Active‑Site Inhibition Mechanism vs. Immunophilin‑Dependent Drugs
Calcineurin Autoinhibitory Peptide acts as a direct competitive inhibitor of calcineurin phosphatase activity, whereas immunosuppressive drugs (cyclosporin A, FK506) function indirectly through immunophilin‑mediated mechanisms. The 25‑amino acid peptide displays a Ki of 5.0 ± 0.2 µM for calcineurin, indicating true active‑site competition [1]. In contrast, FK506 and cyclosporin A bind to calcineurin at a site remote from the catalytic center only after forming complexes with their respective immunophilins (FKBP12 and cyclophilin A) [1]. This mechanistic distinction means CAIP inhibits calcineurin activity in immunophilin‑free in vitro systems where CsA/FK506 are inactive.
| Evidence Dimension | Inhibition mechanism and Ki |
|---|---|
| Target Compound Data | Ki = 5.0 ± 0.2 µM (competitive inhibitor) |
| Comparator Or Baseline | Cyclosporin A / FK506: No direct inhibition without immunophilin; bind remote site |
| Quantified Difference | Mechanism is fundamentally different: active‑site competitive vs. immunophilin‑dependent remote binding |
| Conditions | In vitro phosphatase assay; 97‑amino acid C‑terminal fragment; radiolabeled substrate |
Why This Matters
Researchers using purified calcineurin in immunophilin‑free biochemical assays cannot rely on CsA/FK506; CAIP provides the only direct, active‑site inhibition readout in these systems.
- [1] Sagoo JK, Fruman DA, Wesselborg S, Walsh CT, Bierer BE. Competitive inhibition of calcineurin phosphatase activity by its autoinhibitory domain. J Biol Chem. 1996;271(19):11477‑11482. View Source
